molecular formula C16H10F3N3O3 B2629582 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate CAS No. 379716-11-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate

Cat. No. B2629582
CAS RN: 379716-11-7
M. Wt: 349.269
InChI Key: OFWBVXWVIHXJPO-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system.

Mode of Action

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode

Biochemical Pathways

By inhibiting AChE and BuChE, the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Result of Action

The molecular and cellular effects of the action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate are primarily related to its inhibitory effect on AChE and BuChE . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve impulse transmission.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)11-7-5-10(6-8-11)15(24)25-9-22-14(23)12-3-1-2-4-13(12)20-21-22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWBVXWVIHXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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